Regioisomeric Purity and Synthetic Utility in Cross-Coupling Reactions
The 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a defined regioisomer, distinct from the 1,5-disubstituted analog. Its structure is confirmed by SMILES notation O=C(O)c1ccn(-c2cc(Br)ccc2F)n1 [1]. This regioisomeric purity is essential for its intended use as a building block in cross-coupling reactions such as Suzuki-Miyaura couplings. Using the incorrect regioisomer would lead to a different connectivity in the final product, altering its 3D conformation and biological activity.
Comparator: C-5 aryl substitution
| Evidence Dimension | Regioisomeric Structure |
|---|---|
| Target Compound Data | 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1153254-88-6) |
| Comparator Or Baseline | 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1354795-23-5) |
| Quantified Difference | The target compound has a pyrazole N-1 substitution, while the comparator has a C-5 substitution. This difference in connectivity leads to different vectors for molecular extension. |
| Conditions | Synthetic intermediate characterization; comparison of CAS numbers and SMILES strings. |
Why This Matters
Procuring the correct regioisomer is critical for synthesizing the intended target molecule, preventing wasted resources and ensuring project timelines are met.
- [1] Chemsrc. (2024). 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid. CAS: 1153254-88-6. View Source
